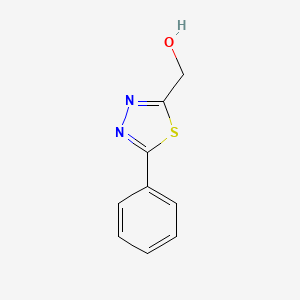

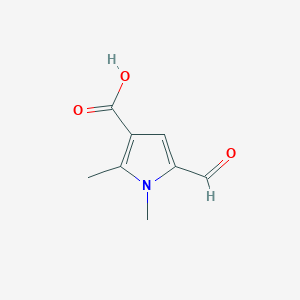

(5-phenyl-1,3,4-thiadiazol-2-yl)methanol

描述

1,3,4-Thiadiazole is a prevalent 5-membered heterocyclic system containing two nitrogen atoms and one sulfur atom. This heterocyclic core exists in numerous biologically active natural products and commercial drugs . The strong aromaticity, lack of toxicity, and great in vivo stability are advantageous features of this core .

Synthesis Analysis

A new series of 1,3,4-thiadiazole derivatives containing oxadiazole, thiadiazole, and triazole moieties have been prepared using 2-(5-phenyl-1,3,4-thiadiazol-2-ylamino)acetic acid as an intermediate .Molecular Structure Analysis

The structures of newly synthesized 1,3,4-thiadiazole derivatives are confirmed by 1H NMR, 13C NMR, and FT-IR spectroscopy, LC/MS mass spectrometry, and elemental analysis data .Chemical Reactions Analysis

The in vitro cytotoxicity effects of synthesized 1,3,4-thiadiazole derivatives were evaluated against four different human cancer cells including MCF-7, HepG2, A549, and HeLa cell lines .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can be confirmed by various spectroscopic techniques such as 1H NMR, 13C NMR, and FT-IR spectroscopy, as well as LC/MS mass spectrometry .科学研究应用

Anticancer Activity

The compound has been found to have potential anticancer activity. In one study, derivatives of the compound were prepared and evaluated for their anticancer potential using MCF-7 cell lines . This suggests that the compound could be used in the development of new anticancer drugs .

Antimicrobial Activity

The compound has also been associated with antimicrobial activity. In fact, nitrogen or sulfur atom-containing azole groups, such as 1,3,4-oxadiazoles/thiadiazoles, are of major interest due to their potential biological activity as antimicrobial agents .

Antifungal Activity

In addition to its antimicrobial properties, the compound has also shown antifungal activity. This makes it a potential candidate for the development of new antifungal drugs .

Antioxidant Activity

The compound has been found to have antioxidant activity. This means it could potentially be used in the treatment of diseases caused by oxidative stress .

Anti-Inflammatory Activity

The compound has shown anti-inflammatory activity, suggesting it could be used in the treatment of inflammatory diseases .

Anticonvulsant Activity

The compound has demonstrated anticonvulsant activity, indicating it could be used in the treatment of seizure disorders .

Antitubercular Activity

The compound has shown tuberculostatic activity. In one study, a series of 5-phenyl-1,3,4-thiadiazole-2-arylhydrazone derivatives exhibited inhibitory activity against Mycobacterium tuberculosis H37Rv .

Antimalarial Activity

The compound has also been associated with antimalarial activity, making it a potential candidate for the development of new antimalarial drugs .

作用机制

Target of Action

Similar compounds have been shown to have anticancer and antimicrobial properties, suggesting that their targets may be involved in cell proliferation and microbial growth.

Biochemical Pathways

Related compounds have been shown to inhibit the proliferation of cancer cells , suggesting that (5-Phenyl-1,3,4-thiadiazol-2-yl)methanol may interfere with pathways involved in cell growth and division.

Result of Action

Related compounds have been shown to induce apoptotic cell death in cancer cells and exhibit antimicrobial activities , suggesting that (5-Phenyl-1,3,4-thiadiazol-2-yl)methanol may have similar effects.

未来方向

Given the promising biological activity of 1,3,4-thiadiazole derivatives, future research could focus on the design and synthesis of new derivatives with improved efficacy and safety profiles. Additionally, further in-depth studies on the mechanism of action of these compounds could provide valuable insights for drug development .

属性

IUPAC Name |

(5-phenyl-1,3,4-thiadiazol-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c12-6-8-10-11-9(13-8)7-4-2-1-3-5-7/h1-5,12H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWPCWGJRDPKNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4,6-Diamino-2-pyrimidinyl)thio]-1-(4-morpholinyl)ethanone](/img/structure/B6619042.png)

![tert-butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate](/img/structure/B6619050.png)

![rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis](/img/structure/B6619060.png)

![rac-(3aR,6aR)-octahydrocyclopenta[b]pyrrole hydrochloride, cis](/img/structure/B6619116.png)

![tert-butyl 2-[(3-aminocyclobutyl)(ethyl)amino]acetate](/img/structure/B6619121.png)